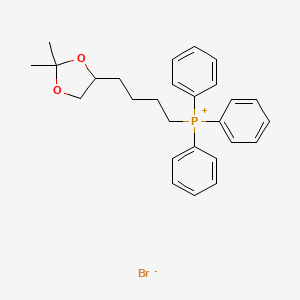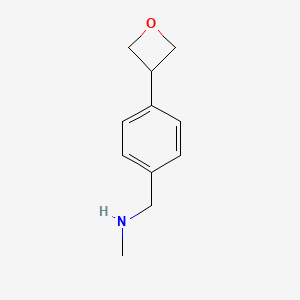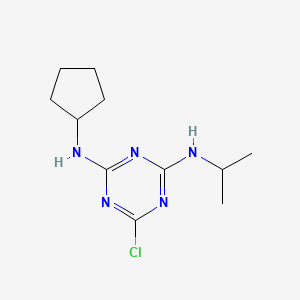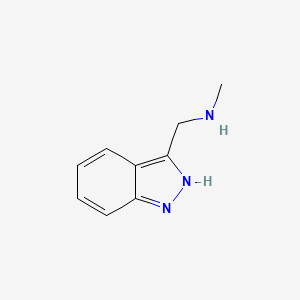
(4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butyl)triphenylphosphonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butyl)triphenylphosphonium bromide is a chemical compound that features a triphenylphosphonium group attached to a butyl chain, which is further connected to a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method is the reaction of triphenylphosphine with 4-bromobutyl-2,2-dimethyl-1,3-dioxolane under appropriate conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butyl)triphenylphosphonium bromide can undergo various chemical reactions, including:
Oxidation: The phosphonium group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of new compounds depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
(4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butyl)triphenylphosphonium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonium salts.
Biology: The compound can be used in studies involving cell membrane permeability and mitochondrial targeting due to its lipophilic nature.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, particularly for targeting cancer cells.
Industry: It may be used in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of (4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butyl)triphenylphosphonium bromide involves its interaction with cellular membranes and mitochondrial structures. The lipophilic nature of the compound allows it to easily penetrate cell membranes, and the triphenylphosphonium group targets the mitochondria. Once inside the mitochondria, the compound can exert its effects by disrupting mitochondrial function, leading to cell death in certain cases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butyl)triphenylphosphonium chloride
- (4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butyl)triphenylphosphonium iodide
- (4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butyl)triphenylphosphonium fluoride
Uniqueness
(4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butyl)triphenylphosphonium bromide is unique due to its specific combination of a dioxolane ring and a triphenylphosphonium group This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry
Eigenschaften
Molekularformel |
C27H32BrO2P |
|---|---|
Molekulargewicht |
499.4 g/mol |
IUPAC-Name |
4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H32O2P.BrH/c1-27(2)28-22-23(29-27)14-12-13-21-30(24-15-6-3-7-16-24,25-17-8-4-9-18-25)26-19-10-5-11-20-26;/h3-11,15-20,23H,12-14,21-22H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XAMQWOBNZSCHNX-UHFFFAOYSA-M |
Kanonische SMILES |
CC1(OCC(O1)CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(4-Hydroxyphenyl)amino]-4-[(3,3,5-trimethylcyclohexyl)amino]anthraquinone](/img/structure/B13149046.png)
![2-(1-Aminopropan-2-yl)-8-oxabicyclo[3.2.1]octan-2-ol](/img/structure/B13149053.png)




![1-Amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione](/img/structure/B13149078.png)
![2-Chloroimidazo[1,2-a]pyrazine](/img/structure/B13149082.png)



